N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B cell receptor (BCR) and Fc receptor signaling. BTK plays a critical role in the development, activation, and survival of B cells. Inhibition of BTK by N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide leads to the inhibition of BCR signaling, which ultimately leads to the inhibition of B cell proliferation and survival. N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide also inhibits the activation of T cells by inhibiting the activity of interleukin-2-inducible T-cell kinase (ITK), which is a key mediator of T cell receptor signaling.
Biochemical and Physiological Effects:
N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of B cell proliferation and survival. N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide also inhibits the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases. In preclinical studies, N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have a favorable safety profile with no significant adverse effects on the cardiovascular, respiratory, or central nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK and ITK, which makes it an ideal tool for studying the role of these kinases in various diseases. However, N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing in animal studies. It also has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
For research include the development of N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide as a therapeutic agent, the identification of biomarkers, the development of more potent and selective BTK inhibitors, and the investigation of the role of BTK and ITK in other diseases.
Méthodes De Synthèse
The synthesis of N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide involves a multi-step process that starts with the reaction of 2-chloro-1,3-thiazole with methylamine to form 1-methyl-1,3-thiazol-2-amine. The next step involves the reaction of 1-methyl-1,3-thiazol-2-amine with 3-piperidinemethanol to form N-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methanol. The final step involves the reaction of N-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methanol with 4-biphenylcarboxylic acid chloride to form N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide.
Applications De Recherche Scientifique
N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in preclinical studies. N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has also been shown to inhibit the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
4-phenyl-N-[[1-(1,3-thiazol-2-ylmethyl)piperidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-23(21-10-8-20(9-11-21)19-6-2-1-3-7-19)25-15-18-5-4-13-26(16-18)17-22-24-12-14-28-22/h1-3,6-12,14,18H,4-5,13,15-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUVAQLEBJDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.